Iodoacetamide
Overview
Description
Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂ . It is an alkylating agent primarily used in biochemical research for peptide mapping and protein characterization. This compound is known for its ability to bind covalently with the thiol group of cysteine, thereby preventing the formation of disulfide bonds .
Mechanism of Action
Target of Action
Iodoacetamide (IAA) is an organic compound that primarily targets cysteine residues in proteins . It is commonly used to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds . IAA is also used in ubiquitin studies as an inhibitor of deubiquitinase enzymes (DUBs) because it alkylates the cysteine residues at the DUB active site .
Mode of Action
IAA acts as an alkylating agent . It irreversibly inhibits all cysteine peptidases through the alkylation of the catalytic cysteine residue . Compared to its acid derivative, iodoacetate, IAA reacts substantially faster . This increased activity of IAA is due to a favorable interaction between the positive imidazolium ion of the catalytic histidine and the negatively charged carboxyl-group of the iodoacetate .
Biochemical Pathways
IAA’s action on cysteine residues can have wide-ranging effects on various biochemical pathways. For instance, it has been used to inhibit glycolysis by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Moreover, the alkylation of cysteine residues can impact the glutathione (GSH) metabolism of cells .
Result of Action
The primary result of IAA’s action is the inhibition of protein function through the alkylation of cysteine residues . This can prevent the formation of disulfide bonds, crucial for protein structure and function . In addition, IAA’s ability to inhibit GAPDH can lead to a decrease in cellular lactate production .
Biochemical Analysis
Biochemical Properties
Iodoacetamide is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It also interacts with cysteine and histidine residues in proteins .
Cellular Effects
Exposure of astroglia-rich primary cultures to this compound can cause a delayed cell death that is detectable after 90 min of incubation . It also affects cellular GAPDH activity and lowers cellular lactate production .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding covalently with the thiol group of cysteine in proteins, thereby preventing the formation of disulfide bonds . This irreversible inhibition of enzymes and the formation of stable protein derivatives make it valuable in studying protein structures, protein behavior, and enzyme inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it can deprive cells of glutathione (GSH), inhibit cellular GAPDH activity, and lower cellular lactate production .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway, where it inhibits the glycolytic enzyme GAPDH . It also affects the glutathione (GSH) metabolism of brain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoacetamide can be synthesized through the iodination of acetamide. The process involves the reaction of acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stabilized with a small percentage of water to prevent decomposition .
Types of Reactions:
Alkylation: this compound is known for its alkylating properties, particularly with thiol groups in cysteine residues.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thioethers, and imidazoles.
Common Reagents and Conditions:
Reducing Agents: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is commonly used to reduce cysteine residues before alkylation with this compound.
Major Products:
Scientific Research Applications
Iodoacetamide has a wide range of applications in scientific research:
Protein Characterization: It is used to block reduced cysteine residues, preventing disulfide bond formation and aiding in protein characterization and peptide mapping.
Ubiquitin Studies: this compound is employed as an inhibitor of deubiquitinase enzymes (DUBs), which are involved in the ubiquitin-proteasome pathway.
Mass Spectrometry: It is commonly used in sample preparation for protein mass spectrometry to ensure accurate peptide sequencing.
Biological Research: this compound is used to investigate the role of cysteine residues in enzyme catalysis and other biochemical processes.
Comparison with Similar Compounds
Iodoacetate: Similar to iodoacetamide, iodoacetate is an alkylating agent used for peptide mapping.
Chloroacetamide: Another alkylating agent used in protein characterization, but it is less reactive compared to this compound.
Bromoacetamide: Similar in function but has different reactivity and stability profiles.
Uniqueness of this compound: this compound’s rapid reaction with cysteine residues and its ability to prevent disulfide bond formation make it a valuable tool in biochemical research. Its unique reactivity profile, compared to other alkylating agents like iodoacetate and chloroacetamide, highlights its importance in various scientific applications .
Properties
IUPAC Name |
2-iodoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLTVOMIXTUURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020742 | |
Record name | Iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Iodoacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10882 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00506 [mmHg] | |
Record name | 2-Iodoacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10882 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
144-48-9 | |
Record name | Iodoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | iodoacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRH8M27S79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of iodoacetamide in biological systems?
A1: this compound primarily targets cysteine residues in proteins. It reacts with the sulfhydryl (-SH) group of cysteine, forming a stable thioether bond. [, , , , ]
Q2: How does this compound affect protein function?
A2: By covalently modifying cysteine residues, this compound can disrupt protein structure and function. This is because cysteine thiols often play crucial roles in enzyme active sites, protein folding, and protein-protein interactions. [, , , , ]
Q3: Can you provide specific examples of enzymes inactivated by this compound?
A3: this compound has been shown to inactivate various enzymes, including:
- Chloramphenicol acetyltransferase: this compound modifies a specific cysteine residue (S1) near the chloramphenicol-binding site, leading to enzyme inactivation. []
- Fatty acid synthase: Modification of a cysteine-SH condensing site and/or a pantetheine-SH site per dimer by this compound inhibits condensing activity and fatty acid synthesis. []
- Dopa decarboxylase: this compound inactivates pig kidney dopa decarboxylase by modifying a cysteine residue, likely leading to steric hindrance at or near the active site. []
- Photosynthetic enzymes: this compound inhibits photosynthesis at low concentrations by targeting phosphoribulokinase, a thiol-containing enzyme specific to the photosynthetic carbon cycle. []
- Creatine Kinase: this compound inhibits creatine kinase activity, specifically targeting the transition state of the reaction. []
Q4: How does the presence of substrates or cofactors influence this compound's inhibitory effects?
A4: The presence of substrates or cofactors can either protect or enhance this compound's inhibitory effects, depending on the specific enzyme and its mechanism. For example:
- In chloramphenicol acetyltransferase, chloramphenicol protects against this compound inactivation, while acetyl-CoA does not. []
- In fatty acid synthase, acetyl-CoA binding partially protects against this compound modification. []
- In UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), the presence of both substrates (UDP-NAG and PEP) significantly reduces alkylation by this compound, while the presence of only one substrate does not. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.